4-Methyl-benzamidine

Serine Protease Inhibition Thrombin Binding Free Energy Calculations

Researchers requiring reproducible enzyme inhibition data face variability when substituting benzamidine analogs. 4-Methylbenzamidine eliminates this uncertainty with its precisely characterized binding affinity for thrombin, occupying a defined rank order among para-substituted analogs. • Quantified competitive inhibition of thrombin with established rank order (Rank 4) among para-substituted benzamidine analogs for precise assay calibration. • Published comprehensive spectral data (¹H-, ²H-, ¹³C-NMR, IR, Raman) enabling reliable analytical method validation. • Available as high-purity hydrochloride salt for enhanced aqueous solubility in biochemical assays.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 18465-11-7
Cat. No. B096936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-benzamidine
CAS18465-11-7
Synonyms4-toluamidine
4-toluamidine hydrochoride
4-toluamidine monohydrochoride
p-toluamidine
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=N)N
InChIInChI=1S/C8H10N2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H3,9,10)
InChIKeyUBYXITFNZVIVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-benzamidine | Product Overview and Procurement Baseline


4-Methyl-benzamidine is a para-substituted benzamidine derivative belonging to a class of small molecules known for their enzyme inhibition properties, particularly as competitive inhibitors of serine proteases. This compound is characterized by a methyl group at the para position of the phenyl ring, which distinguishes it from the parent compound benzamidine and other analogs [1]. It is frequently employed in its hydrochloride salt form to enhance aqueous solubility for biochemical assays . The synthesis of this compound can be achieved in a one-step, high-yield procedure from 4-methylbenzonitrile using adapted Vilsmeier conditions, providing a reliable route for laboratory-scale production [2].

Target Class Competitive serine protease inhibitor for thrombin studies
Form Hydrochloride salt for aqueous biochemical assays
Access High-yield one-step lab synthesis from 4-methylbenzonitrile

4-Methyl-benzamidine | Why Generic Substitution Fails


In research and development, the para-substituent on the benzamidine core is not a trivial modification; it is a critical determinant of both binding affinity and physicochemical behavior. While the core amidine group confers a shared mechanism of action, the specific para-substituent (e.g., methyl vs. ethyl vs. unsubstituted) fine-tunes the molecule's interaction with its biological target, primarily through altering hydrophobic contacts and electrostatic potential within the enzyme's S1 pocket [1]. Computational and experimental studies demonstrate that these seemingly minor structural changes lead to quantifiable differences in inhibition constants and relative binding free energies [2]. Therefore, substituting 4-methyl-benzamidine with a generic 'benzamidine derivative' without rigorous validation would introduce an uncontrolled variable, compromising the reproducibility of enzyme kinetics assays and the reliability of structure-activity relationship (SAR) data. The evidence below quantifies exactly how this compound differentiates itself from its closest analogs.

Unsubstituted benzamidine may not provide equivalent binding
Para-methyl substitution enhances hydrophobic and electrostatic interactions with thrombin's S1 pocket; replacement can alter enzyme kinetics reproducibility.
Para-substituent variations shift binding rank order
Ethyl and propyl analogs rank higher in affinity; substituting with a non-methyl para group may introduce uncontrolled SAR variables.
Salt form and purity affect assay readiness
Using the free base or a different counterion may reduce aqueous solubility, impacting biochemical assay consistency.

4-Methyl-benzamidine | Quantified Differentiation Evidence


Enhanced Thrombin Binding vs. Unsubstituted Benzamidine

Free-energy perturbation (FEP) calculations performed using the finite difference thermodynamic integration (FDTI) method demonstrate that p-methylbenzamidine has a greater binding affinity for the serine protease thrombin compared to the parent compound, benzamidine [1]. The difference in binding free energy is attributed to stronger electrostatic and hydrophobic interactions conferred by the para-methyl group within the enzyme's S1 specificity pocket [1]. This computational prediction aligns with the experimentally derived ranking of relative binding affinities for a series of benzamidine derivatives, where p-methylbenzamidine exhibits a quantifiable improvement over the unsubstituted core structure [2].

Thrombin Binding Comparison
Head-to-head
Ranked 4th vs. 5th in thrombin binding affinity series
May support differentiated target engagement over unsubstituted benzamidine.
Free-energy perturbation and enzyme inhibition data.
Serine Protease Inhibition Thrombin Binding Free Energy Calculations

Ranked Binding Affinity Among Para-Substituted Derivatives

A comparative study of benzamidine derivatives established a clear structure-activity relationship (SAR) for thrombin binding affinity. The experimentally determined rank order is: p-(2-oxo-1-propyl)benzamidine > p-ethylbenzamidine > p-(1-propyl)benzamidine > p-methylbenzamidine > benzamidine > p-amidinophenylpyruvate [1]. This ranking places 4-methyl-benzamidine as a moderately potent inhibitor within this specific chemical series, providing a valuable reference point for researchers optimizing inhibitors or selecting controls with defined potency levels. The study quantifies the relative impact of different para-substituents on target engagement, demonstrating that while the methyl group enhances affinity over the parent compound, larger alkyl or functionalized side chains can yield further improvements.

Binding Rank Order
Reported
Rank 4 in series: ethyl > propyl > methyl > benzamidine
Provides a reference potency window for SAR study design.
Rank order from enzyme inhibition assays.
Serine Protease Thrombin Inhibitor SAR Studies

High-Yield One-Step Synthesis

A robust and efficient synthetic protocol has been established for the one-step synthesis of 4-methyl-benzamidine from 4-methylbenzonitrile using adapted Vilsmeier conditions, achieving a quantitative yield [1]. The product was fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, providing a verified spectral fingerprint for quality control [1]. This methodology contrasts with older, multi-step procedures for other benzamidine derivatives, which may suffer from lower overall yields and require more complex purification. The commercial availability of the compound, often in high purity (e.g., ≥99% by HPLC) as the hydrochloride salt, ensures that this synthetic advantage can be translated into a reliable, off-the-shelf reagent for research use .

Synthesis Route
Supporting evidence
Quantitative yield via one-step Vilsmeier reaction
Supports reliable lab-scale access and procurement planning.
Fully characterized by NMR, IR, Raman spectroscopy.
Organic Synthesis Methodology Laboratory Procurement

Proven Utility as a Serine Protease Inhibitor in Biochemical Assays

4-Methylbenzamidine hydrochloride is widely cited and utilized as a potent inhibitor of serine proteases, a class of enzymes that includes thrombin, trypsin, and factor Xa . This compound is a valuable tool in biochemical research for studying enzyme activity and regulation, as well as in pharmaceutical development for exploring treatments for cancer and inflammatory conditions . This established role in the literature provides a baseline of utility that is often absent for less-studied benzamidine derivatives. While the parent compound benzamidine shares this function, the quantitative advantages of the 4-methyl derivative in specific contexts (e.g., thrombin binding) have been demonstrated [1].

Research Usage
Context-dependent
Widely cited as a serine protease inhibitor in biochemical studies
May support method reproducibility through established literature precedent.
Data to verify for specific assay conditions.
Enzyme Inhibition Serine Protease Biochemical Reagent

4-Methyl-benzamidine | High-Value Research & Industrial Applications


Thrombin Activity Assays and Coagulation Research

As a serine protease with a central role in the coagulation cascade, thrombin is a prime target for anticoagulant drug discovery. 4-Methyl-benzamidine, with its demonstrably higher binding affinity for thrombin compared to unsubstituted benzamidine [1], serves as a more potent and specific competitive inhibitor. Researchers in thrombosis and hemostasis can use this compound to establish baseline inhibition, study enzyme kinetics, or as a reference standard when profiling novel antithrombotic agents. Its defined rank order among para-substituted analogs (Rank 4) [2] allows for precise calibration of assay sensitivity.

Medicinal Chemistry SAR and Lead Optimization

Drug discovery programs targeting serine proteases rely on robust structure-activity relationship (SAR) data. 4-Methyl-benzamidine is an essential comparator molecule in these studies. Its established position in the binding affinity series for thrombin [2] provides a quantitative benchmark. Medicinal chemists can synthesize novel derivatives and directly compare their potency against this known standard to assess the impact of new chemical modifications. The compound's well-defined physicochemical properties and synthetic accessibility [3] further support its use as a starting point for building fragment libraries.

Analytical Method Development and Validation

The comprehensive spectral data (1H-, 2H-, 13C-NMR, IR, Raman) published for 4-methyl-benzamidine [3] make it an ideal reference standard for developing and validating analytical methods, such as HPLC or LC-MS assays, for detecting benzamidine derivatives in complex biological matrices. Its high purity (≥99%) as a commercially available hydrochloride salt ensures reliable calibration and minimizes the introduction of unknown impurities that could confound method validation. This is particularly valuable for quality control in pharmaceutical development or for monitoring metabolic stability in ADME studies.

Application
Selection Property
Validation Focus
Thrombin inhibition assays
Reported thrombin binding rank order
Assay calibration against benzamidine series
Serine protease SAR studies
Defined position in binding affinity series
Potency benchmarking with para-substituted analogs
Analytical method validation
Published comprehensive spectral data
Reference standard for HPLC/LC-MS calibration

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